molecular formula C12H11NOS B6414430 4-Hydroxy-2-(4-methylthiophenyl)pyridine CAS No. 1262010-63-8

4-Hydroxy-2-(4-methylthiophenyl)pyridine

Cat. No.: B6414430
CAS No.: 1262010-63-8
M. Wt: 217.29 g/mol
InChI Key: PMPNCLGSZPDWAT-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(4-methylthiophenyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at position 4 and a 4-methylthiophenyl group at position 2. This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and polar interactions.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-11-4-2-9(3-5-11)12-8-10(14)6-7-13-12/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPNCLGSZPDWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(4-methylthiophenyl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylthiophenyl ketone with a suitable pyridine derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as transition metal complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(4-methylthiophenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketone derivatives, piperidine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

4-Hydroxy-2-(4-methylthiophenyl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(4-methylthiophenyl)pyridine involves its interaction with specific molecular targets. The hydroxy group and the pyridine ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The compound may also modulate signaling pathways by binding to receptors or enzymes involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
4-Hydroxy-2-(4-methylthiophenyl)pyridine C₁₂H₁₁NOS 217.29 Not reported Hydroxyl, 4-methylthiophenyl N/A
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives C₂₄H₁₈ClN₃ 407.88 268–287 Chloro, amino, substituted phenyl
Thiazolo[2,3-b]dihydropyrimidinone derivatives with 4-methylthiophenyl C₁₅H₁₃N₃OS 283.35 Not reported Thiazole, dihydropyrimidinone
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate C₁₃H₁₁NO₃S 261.29 190–195 Hydroxyl, methylthio, ester
4′-(5-N-Propylthiophen-2-yl)-2,2′:6′,2″-terpyridine C₂₃H₂₀N₃S 370.49 Not reported Terpyridine, propylthiophene

Key Observations:

  • Molecular Weight and Complexity: Derivatives with extended aromatic systems (e.g., terpyridines in ) exhibit higher molecular weights (>370 g/mol) compared to simpler pyridine-based compounds like the target molecule.
  • Melting Points: Chloro- and amino-substituted pyridines (e.g., ) show elevated melting points (268–287°C), likely due to strong intermolecular hydrogen bonding and π-π stacking. In contrast, ester-containing quinoline derivatives () have lower melting points (~190°C).
Table 3: Comparative Bioactivity Data
Compound Class Biological Activity IC₅₀/EC₅₀ Reference
Target compound Not reported N/A N/A
Thiazolo[2,3-b]dihydropyrimidinones Antibacterial, antifungal MIC: 12.5–25 µg/mL
Quinoline carboxylates HBV replication inhibition 10 µM
Terpyridine derivatives Metal coordination (ligand design) N/A

Key Observations:

  • Antimicrobial Activity: Thiazolo-dihydropyrimidinones () show moderate activity against bacteria and fungi, suggesting that the 4-methylthiophenyl group may enhance membrane targeting.
  • Antiviral Potential: Quinoline carboxylates () inhibit HBV replication at 10 µM, highlighting the role of sulfur and hydroxyl groups in antiviral mechanisms.

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The 4-methylthiophenyl group in the target compound donates electrons via the sulfur atom, contrasting with electron-withdrawing chloro or nitro substituents in analogues (). This difference impacts reactivity in electrophilic substitution reactions.
  • Steric Hindrance: Bulky substituents (e.g., terpyridines in ) limit conformational flexibility, whereas smaller groups (e.g., hydroxyl in the target compound) favor binding to compact active sites.

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